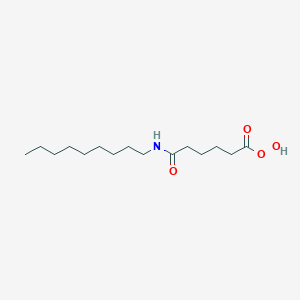

Hexaneperoxoic acid, 6-(nonylamino)-6-oxo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexaneperoxoic acid, 6-(nonylamino)-6-oxo-, commonly known as HPA-NO, is a synthetic compound that has shown promise in scientific research applications due to its unique properties. HPA-NO is a peroxide derivative of hexanoic acid that contains a nitrogen oxide group. It has been found to have a wide range of biochemical and physiological effects, making it an interesting compound for further study.

Mécanisme D'action

HPA-NO releases nitric oxide through a process called homolytic cleavage. When HPA-NO comes into contact with a reducing agent, such as glutathione or ascorbic acid, the nitrogen oxide group is cleaved from the molecule, releasing nitric oxide. This process allows for precise control over the amount of nitric oxide released, making HPA-NO a valuable tool for studying the effects of nitric oxide in biological systems.

Biochemical and Physiological Effects

HPA-NO has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that HPA-NO can stimulate the release of cytokines and chemokines, which are important signaling molecules involved in immune response. HPA-NO has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis and asthma.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using HPA-NO in scientific research is its ability to release nitric oxide in a controlled manner. This allows for precise control over the amount of nitric oxide released, making it a valuable tool for studying the effects of nitric oxide in biological systems. However, one limitation of using HPA-NO is its instability in aqueous solutions. HPA-NO is prone to hydrolysis, which can result in the release of unwanted byproducts.

Orientations Futures

There are many potential future directions for research involving HPA-NO. One area of interest is the development of HPA-NO-based therapeutics for conditions such as arthritis and asthma. Another area of interest is the use of HPA-NO as a tool for studying the effects of nitric oxide in various biological systems. Additionally, further research is needed to optimize the synthesis and purification of HPA-NO, as well as to develop new methods for stabilizing the compound in aqueous solutions.

Conclusion

In conclusion, HPA-NO is a synthetic compound that has shown promise in scientific research applications due to its unique properties. HPA-NO releases nitric oxide in a controlled manner, making it a valuable tool for studying the effects of nitric oxide in biological systems. While there are limitations to using HPA-NO in scientific research, there are also many potential future directions for research involving this compound. With further study, HPA-NO may prove to be a valuable tool for understanding the role of nitric oxide in various physiological processes.

Méthodes De Synthèse

HPA-NO can be synthesized by reacting hexanoic acid with hydrogen peroxide and nitric oxide. The reaction is typically carried out in the presence of a catalyst, such as copper or iron. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Applications De Recherche Scientifique

HPA-NO has been studied extensively in the field of nitric oxide research. Nitric oxide is a signaling molecule that plays a critical role in many physiological processes, such as vasodilation, neurotransmission, and immune response. HPA-NO has been found to release nitric oxide in a controlled manner, making it a useful tool for studying the effects of nitric oxide in various biological systems.

Propriétés

Numéro CAS |

104788-63-8 |

|---|---|

Nom du produit |

Hexaneperoxoic acid, 6-(nonylamino)-6-oxo- |

Formule moléculaire |

C15H29NO4 |

Poids moléculaire |

287.39 g/mol |

Nom IUPAC |

6-(nonylamino)-6-oxohexaneperoxoic acid |

InChI |

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-10-13-16-14(17)11-8-9-12-15(18)20-19/h19H,2-13H2,1H3,(H,16,17) |

Clé InChI |

AVLQNPBLHZMWFC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCNC(=O)CCCCC(=O)OO |

SMILES canonique |

CCCCCCCCCNC(=O)CCCCC(=O)OO |

Autres numéros CAS |

104788-63-8 |

Pictogrammes |

Flammable; Corrosive; Irritant; Environmental Hazard |

Synonymes |

6-(nonylamino)-6-oxo-peroxyhexanoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)

![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)